Cas no 1415089-91-6 (Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride)

1415089-91-6 structure
اسم المنتج:Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride
كاس عدد:1415089-91-6
وسط:C10H11ClF3NO2
ميغاواط:269.648052453995
CID:6491638
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride
-
- نواة داخلي: 1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13;/h2-4H,5,14H2,1H3;1H
- مفتاح Inchi: ZWHCRPHTAZSYIM-UHFFFAOYSA-N
- ابتسامات: C(C1C=C(CN)C=CC=1C(F)(F)F)(=O)OC.Cl
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6733496-2.5g |
methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride |
1415089-91-6 | 95.0% | 2.5g |
$1848.0 | 2025-03-13 | |
Enamine | EN300-6733496-0.25g |
methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride |
1415089-91-6 | 95.0% | 0.25g |
$466.0 | 2025-03-13 | |
1PlusChem | 1P028F0K-250mg |
methyl5-(aminomethyl)-2-(trifluoromethyl)benzoatehydrochloride |
1415089-91-6 | 95% | 250mg |
$638.00 | 2024-06-21 | |
1PlusChem | 1P028F0K-5g |
methyl5-(aminomethyl)-2-(trifluoromethyl)benzoatehydrochloride |
1415089-91-6 | 95% | 5g |
$3439.00 | 2024-06-21 | |
Aaron | AR028F8W-5g |
methyl5-(aminomethyl)-2-(trifluoromethyl)benzoatehydrochloride |
1415089-91-6 | 95% | 5g |
$3782.00 | 2023-12-16 | |
Aaron | AR028F8W-1g |
methyl5-(aminomethyl)-2-(trifluoromethyl)benzoatehydrochloride |
1415089-91-6 | 95% | 1g |
$1322.00 | 2025-02-16 | |
Enamine | EN300-6733496-0.05g |
methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride |
1415089-91-6 | 95.0% | 0.05g |
$218.0 | 2025-03-13 | |
Aaron | AR028F8W-2.5g |
methyl5-(aminomethyl)-2-(trifluoromethyl)benzoatehydrochloride |
1415089-91-6 | 95% | 2.5g |
$2566.00 | 2025-02-16 | |
1PlusChem | 1P028F0K-500mg |
methyl5-(aminomethyl)-2-(trifluoromethyl)benzoatehydrochloride |
1415089-91-6 | 95% | 500mg |
$971.00 | 2024-06-21 | |
Aaron | AR028F8W-250mg |
methyl5-(aminomethyl)-2-(trifluoromethyl)benzoatehydrochloride |
1415089-91-6 | 95% | 250mg |
$666.00 | 2025-02-16 |
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride الوثائق ذات الصلة
-
2. Book reviews
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
1415089-91-6 (Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride) منتجات ذات صلة
- 1256804-64-4(Methyl 2-(5-methylpyridin-3-yl)acetate)
- 1609396-27-1((1,3-benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide)
- 2172028-13-4(2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amine)
- 2137610-23-0(2-Amino-5-tert-butyl-1-methylimidazole-4-carboxylic acid)
- 1426424-80-7(6-Chloroimidazo[1,5-A]pyridine)
- 2228594-89-4(2-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid)
- 298703-26-1(5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], HCl)
- 1448859-47-9(Isothiazole-4-boronic acid)
- 2228513-10-6(2-1-(3-methoxypyridin-2-yl)cyclopropylethan-1-amine)
- 874525-99-2(2-(Ethylamino)butanoic Acid Ethyl Ester)
الموردين الموصى بهم
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
